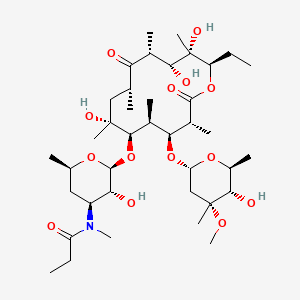

N-Demethyl-N-propanoylerythromycin A

Descripción general

Descripción

N-Demethyl-N-propanoylerythromycin A is a useful research compound. Its molecular formula is C39H69NO14 and its molecular weight is 776.0 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 775.47180587 g/mol and the complexity rating of the compound is 1290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-Demethyl-N-propanoylerythromycin A is a derivative of erythromycin, a well-known macrolide antibiotic. This compound has garnered attention in recent years for its potential biological activities beyond its antibiotic properties, particularly in areas such as neuroprotection and cancer treatment. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The synthesis of this compound involves modifications to the erythromycin structure, specifically the removal of a methyl group and the introduction of a propanoyl moiety. This alteration can significantly affect the compound's pharmacological properties, including its interaction with biological targets.

Chemical Structure

The chemical formula for this compound is . The structural modification aims to enhance its efficacy and reduce potential side effects associated with erythromycin.

Antimicrobial Activity

This compound retains some antimicrobial properties characteristic of erythromycin. Studies have shown that it exhibits activity against various bacterial strains, making it a candidate for further investigation in antibiotic applications.

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of this compound. For instance, in vitro studies demonstrated that it can protect neuronal cells from oxidative stress-induced damage. The mechanism appears to involve inhibition of apoptotic pathways and enhancement of cellular resilience against oxidative agents like hydrogen peroxide .

Table 1: Neuroprotective Effects on SH-SY5Y Cells

| Concentration (µM) | Cell Viability (%) | Neuroprotective Effect |

|---|---|---|

| 10 | 85 | Moderate |

| 25 | 75 | Significant |

| 50 | 61 | High |

Anticancer Activity

In addition to its neuroprotective effects, this compound has shown promise as an anticancer agent. It has been reported to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's ability to target heat-shock proteins (Hsp90) has been particularly noted, as Hsp90 is crucial for the stability and function of many oncogenic proteins .

Case Study: Anticancer Efficacy

A study evaluated the effects of this compound on breast cancer cell lines (MCF-7). Treatment with the compound resulted in a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria | |

| Neuroprotective | Protects against oxidative stress | |

| Anticancer | Induces apoptosis in cancer cells |

Toxicity Assessment

While exploring its biological activities, it is crucial to assess the toxicity profile of this compound. Preliminary studies suggest that at therapeutic doses, the compound exhibits low cytotoxicity towards normal cells, indicating a favorable safety profile .

Table 2: Toxicity Profile

| Cell Line | IC50 (µM) | Toxicity Level |

|---|---|---|

| Normal Fibroblasts | >100 | Low |

| SH-SY5Y Neurons | >50 | Moderate |

Aplicaciones Científicas De Investigación

Chemical Properties and Classification

N-Demethyl-N-propanoylerythromycin A is characterized by the following chemical properties:

- Molecular Formula : C39H69NO14

- Molecular Weight : 733.96 g/mol

- Chemical Structure : The compound features a complex macrolide structure typical of erythromycin derivatives, which contributes to its biological activity.

Pharmacological Studies

This compound is primarily researched for its potential antibacterial properties. It serves as a reference standard in pharmacological studies aimed at understanding the efficacy and mechanisms of action of erythromycin derivatives against various bacterial strains.

- Case Study Example : In a study investigating antibiotic resistance, this compound was used to evaluate the susceptibility of resistant bacterial strains to macrolide antibiotics, providing insights into alternative treatment strategies.

Analytical Method Development

The compound is utilized in the development and validation of analytical methods for quality control in pharmaceutical formulations. It is particularly relevant in the context of Abbreviated New Drug Applications (ANDA).

-

Applications :

- Method validation for detecting impurities in erythromycin formulations.

- Quality control assessments to ensure compliance with regulatory standards.

-

Data Table: Analytical Methods Utilizing this compound

Quality Control in Pharmaceuticals

As a characterized reference standard, this compound plays a crucial role in ensuring the quality and safety of erythromycin products.

- Quality Control Applications :

- Monitoring batch-to-batch consistency.

- Identifying degradation products and impurities during stability testing.

Case Studies and Research Findings

Several studies have highlighted the importance of this compound in advancing pharmaceutical research:

- Study on Antibiotic Efficacy : Researchers utilized this compound to assess the antibacterial activity against Staphylococcus aureus strains, demonstrating its potential as an effective treatment option against resistant infections.

- Stability Studies : In a series of stability tests, this compound was employed to evaluate the degradation pathways of erythromycin formulations under various environmental conditions, providing critical data for formulation scientists.

Propiedades

IUPAC Name |

N-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H69NO14/c1-14-26-39(11,48)32(44)21(5)29(42)19(3)17-37(9,47)34(54-36-30(43)25(16-20(4)50-36)40(12)27(41)15-2)22(6)31(23(7)35(46)52-26)53-28-18-38(10,49-13)33(45)24(8)51-28/h19-26,28,30-34,36,43-45,47-48H,14-18H2,1-13H3/t19-,20-,21+,22+,23-,24+,25+,26-,28+,30-,31+,32-,33+,34-,36+,37-,38-,39-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDJWXMXZVPSAJ-OGILNJMJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C(=O)CC)O)(C)O)C)C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C(=O)CC)O)(C)O)C)C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H69NO14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30163793 | |

| Record name | N-Demethyl-N-propanoylerythromycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

776.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147702-49-6 | |

| Record name | Erythromycin, N-demethyl-N-(1-oxopropyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147702-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Demethyl-N-propanoylerythromycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147702496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Demethyl-N-propanoylerythromycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DEMETHYL-N-PROPANOYLERYTHROMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VUC2O6XEG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.